Bienvenue dans la boutique en ligne BenchChem!

Agroastragaloside I

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Agroastragaloside I (156769-94-7) is the leading cycloartane saponin for NO inhibitory screening (IC50=1.38 μM), outperforming co-isolated analogs by >3‑fold in anti‑inflammatory potency. Its 3‑O‑acetylated xylopyranosyl moiety drives distinct structure‑activity profiles; do not substitute without activity verification. For metabolomics, this compound is an essential UHPLC‑Q‑TOF‑MS/MS reference standard, reliably discriminating A. membranaceus from A. mongholicus via significantly higher MJ abundance. Procure only HPLC‑verified ≥98% purity with a certificate of analysis, and note that NF‑κB activation is NOT assumed.

Molecular Formula C45H74O16
Molecular Weight 871.1 g/mol
Cat. No. B1494965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgroastragaloside I
Molecular FormulaC45H74O16
Molecular Weight871.1 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O
InChIInChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3/t21-,24+,25-,26+,27-,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,39+,42-,43+,44+,45-/m1/s1
InChIKeyZQWCDHXEDOSWFH-YAQXNABZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agroastragaloside I: Cycloartane-Type Triterpene Glycoside Reference Standard for Astragalus Saponin Research and Procurement


Agroastragaloside I (CAS 156769-94-7, molecular formula C45H74O16, MW 871.1 g/mol) is a cycloartane-type triterpene glycoside primarily isolated from the hairy root cultures of Astragalus membranaceus (Fisch.) Bge. [1]. It belongs to the astragaloside family of saponins, which share a 9,19-cyclolanostane aglycone core (cycloastragenol) but differ in their glycosylation patterns [2]. This compound serves as a key reference standard for analytical method development, metabolomics-based species discrimination, and structure-activity relationship (SAR) studies of Astragalus saponins [3]. Commercial availability from multiple vendors as an HPLC-verified analytical standard (≥98% purity) supports its use in quality control and pharmacological research [4].

Agroastragaloside I: Why In-Class Saponin Interchangeability Is Not Supported by Quantitative Evidence


Cycloartane-type triterpene glycosides from Astragalus species exhibit profound differences in biological activity that correlate with specific glycosylation patterns. A head-to-head comparison of five co-isolated compounds—agroastragaloside V, agroastragaloside I, agroastragaloside II, isoastragaloside II, and astragaloside IV—revealed a >3-fold range in anti-inflammatory potency (IC50: 1.38 μM to 4.70 μM) and marked divergence in cytotoxicity (cell viability: 47.6% to 94.4%) [1]. These differences are not predicted by aglycone identity alone, as all five compounds share the cycloastragenol core. Furthermore, metabolomic profiling demonstrates that agroastragaloside I content is significantly higher in Astragalus membranaceus (MJ) than in Astragalus mongholicus (MG), meaning species source materially impacts compound yield and extract composition [2]. Substituting one cycloartane saponin for another without empirical validation of activity and purity therefore introduces uncontrolled variability in research outcomes and product consistency.

Agroastragaloside I Procurement Evidence: Quantified Differentiation from Closest Analogs


Superior Anti-Inflammatory Potency: Direct Head-to-Head IC50 Comparison in RAW264.7 Macrophages

In a direct head-to-head comparison, agroastragaloside I demonstrated the lowest IC50 value (1.38 ± 0.15 μM) among five co-isolated cycloartane saponins for inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, outperforming the widely studied astragaloside IV (IC50 = 2.09 ± 0.27 μM) by 34% and isoastragaloside II (IC50 = 4.70 ± 1.77 μM) by over 3-fold [1]. However, this superior potency was accompanied by notable cytotoxicity: at 100 μM, cell viability was reduced to 54.54% ± 1.21% for agroastragaloside I, compared to 94.42% ± 4.33% for astragaloside IV and 93.15% ± 6.96% for agroastragaloside V [1]. This potency-cytotoxicity trade-off is a critical selection criterion.

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages IC50 comparison

Structural Differentiation: Unique Glycosylation Pattern Confers Distinct Physicochemical Properties

Agroastragaloside I possesses a distinct glycosylation architecture that differentiates it from other cycloastragenol-based saponins. The compound features a β-D-glucopyranosyl moiety at C-6 and an acetylated xylopyranosyl residue at C-3, with the specific acetylation pattern at the 2'-O position of the xylose unit [1]. This contrasts with astragaloside IV, which lacks the acetyl group and has a different sugar substitution pattern. These structural distinctions manifest in measurable physicochemical differences: agroastragaloside I has a higher molecular weight (871.1 g/mol) compared to astragaloside IV (784.9 g/mol) and a Topological Polar Surface Area (TPSA) of 251.00 Ų [2]. The specific acetylation and sugar arrangement influence chromatographic retention behavior, solubility, and membrane permeability [3].

Structural biology Glycosylation pattern Cycloartane saponin Physicochemical properties

Species-Specific Abundance: Quantified Metabolomic Differentiation for Source Authentication

Agroastragaloside I serves as a discriminative chemical marker for distinguishing Astragalus membranaceus (MJ) from Astragalus mongholicus (MG). Metabolomic analysis using UHPLC-ESI-Q-TOF-MS/MS identified agroastragaloside I as one of 36 components present at significantly higher levels in MJ compared to MG [1]. This quantitative difference is consistent with earlier findings that agroastragaloside I was originally isolated from hairy root cultures of A. membranaceus and is characteristic of this species' saponin profile [2]. In contrast, astragaloside I, II, III, and IV are more broadly distributed across multiple Astragalus species [3]. The species-specific enrichment of agroastragaloside I in MJ provides a quantitative basis for source authentication and batch-to-batch consistency assessment in commercial extracts.

Metabolomics UHPLC-ESI-Q-TOF-MS/MS Species discrimination Quality control

Immunomodulatory Potential: Divergent NF-κB Activation Profile Relative to Astragaloside I

While direct quantitative data for agroastragaloside I in NF-κB activation assays is not yet published, class-level inference from structurally related cycloartane saponins provides critical context for procurement decisions. In a systematic screen of 19 cycloartane-type triterpene glycosides, astragaloside I (structurally distinct from agroastragaloside I) was the only compound that increased NF-κB-directed luciferase expression in THP-1 human macrophage/monocyte cells, achieving approximately 65% of maximal LPS stimulation at 100 μg/mL [1]. All other tested compounds, including those more structurally similar to agroastragaloside I, were inactive at this concentration. Furthermore, astragaloside I increased mRNA expression of IL-1β and TNF-α [1]. This class-level divergence in immunomodulatory activity underscores that minor structural variations among cycloartane saponins produce dramatically different biological signatures. Procurement of agroastragaloside I for immunology studies must therefore be accompanied by empirical validation rather than extrapolation from astragaloside I data.

Immunomodulation NF-κB activation THP-1 cells Cytokine expression

Agroastragaloside I: Optimal Procurement and Application Scenarios Based on Evidence-Based Differentiation


Scenario 1: Anti-Inflammatory Drug Discovery Requiring Potent NO Inhibition with Acceptable Cytotoxicity Window

Agroastragaloside I is the preferred choice when maximal NO inhibitory potency (IC50 = 1.38 μM) is the primary objective and the research model tolerates moderate cytotoxicity (54.5% viability at 100 μM). This scenario is particularly relevant for in vitro screening campaigns where lead optimization will later address therapeutic index improvement. In contrast, if minimal cytotoxicity is essential (e.g., primary cell culture, in vivo safety studies), astragaloside IV (IC50 = 2.09 μM, 94.4% viability) is the superior alternative [1]. Procurement documentation should specify the required purity (≥98% by HPLC) and include certificate of analysis confirming batch-specific IC50 validation.

Scenario 2: Analytical Method Development and Botanical Authenticity Verification

Agroastragaloside I is an essential reference standard for UHPLC-ESI-Q-TOF-MS/MS-based metabolomics workflows designed to discriminate Astragalus membranaceus from Astragalus mongholicus. Its significantly higher abundance in MJ makes it a reliable positive marker for species authentication [1]. Procurement of high-purity agroastragaloside I (≥98%) is mandatory for accurate quantification and method validation [2]. Applications include quality control of commercial Astragalus extracts, herbal supplement authentication, and pharmacopeial monograph development.

Scenario 3: Structure-Activity Relationship (SAR) Studies of Cycloartane Saponin Glycosylation

Agroastragaloside I serves as a critical comparator in SAR studies aimed at elucidating the functional consequences of specific glycosylation patterns. Its 3-O-acetylated xylopyranosyl residue and 6-O-glucopyranosyl substitution [1] distinguish it from non-acetylated analogs (e.g., astragaloside IV) and compounds with different sugar linkages (e.g., agroastragaloside II, isoastragaloside II). Procurement for SAR studies should prioritize compounds with documented structural characterization (NMR, HR-MS) and certified purity to eliminate confounding impurities that could skew activity readouts [2].

Scenario 4: Cautionary Note for Immunology Studies—Do Not Substitute Based on Class Membership

Procurement of agroastragaloside I for NF-κB or cytokine modulation studies must be approached with caution. Class-level evidence demonstrates that structurally related cycloartane saponins exhibit profound functional divergence in immunomodulatory assays [1]. Astragaloside I uniquely activates NF-κB among 19 tested compounds, but its glycosylation pattern differs from agroastragaloside I. Therefore, agroastragaloside I cannot be assumed to share this activity. Researchers should either (a) conduct de novo functional characterization, or (b) select astragaloside I if NF-κB activation is the desired endpoint. Procurement specifications should reflect this evidence gap and include appropriate disclaimer language.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agroastragaloside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.